

4-Chloro-N-isopropylpicolinamide solubility issues and solutions

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Compound of Interest

Compound Name: 4-Chloro-N-isopropylpicolinamide

CAS No.: 604813-08-3

Cat. No.: B1322756

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4-Chloro-N-isopropylpicolinamide Technical Support Center

Welcome to the dedicated technical support guide for **4-Chloro-N-isopropylpicolinamide**. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Compound Profile: 4-Chloro-N-isopropylpicolinamide

4-Chloro-N-isopropylpicolinamide is a chemical compound with the molecular formula $C_9H_{11}ClN_2O$.^[1] Understanding its fundamental physicochemical properties is the first step in addressing solubility issues.

Property	Value	Source
CAS Number	604813-08-3	[1]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O	[1]
Molecular Weight	198.65 g/mol	[1]
Predicted Boiling Point	331.6±27.0 °C	[2]
Predicted Density	1.180±0.06 g/cm ³	[2]
Predicted pKa	13.11±0.46	[2]

The structure, characterized by a chlorinated pyridine ring and an isopropyl amide group, suggests limited aqueous solubility due to its relatively high hydrophobicity. This is a common characteristic for many small molecule compounds in drug discovery and necessitates specific strategies for solubilization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my first experiment. How should I prepare a stock solution of 4-Chloro-N-isopropylpicolinamide?

Answer:

Preparing a stable, high-concentration stock solution is critical for accurate and reproducible downstream experiments. Given the compound's likely poor solubility in water, an organic solvent is the required starting point. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most in vitro cell-based assays at low final concentrations (<0.5%).

Causality: The high dielectric constant and aprotic nature of DMSO effectively disrupt the crystal lattice forces of organic compounds like **4-Chloro-N-isopropylpicolinamide**, allowing it to dissolve at high concentrations.

- Pre-weighing: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance.
- Weighing the Compound: Carefully weigh out a precise amount of **4-Chloro-N-isopropylpicolinamide**. For example, to make 1 mL of a 10 mM stock, you would need 0.19865 mg. For practical purposes and to minimize weighing errors, it is advisable to prepare a larger volume. Let's aim for 5 mL:
 - Calculation: $198.65 \text{ g/mol} * 0.010 \text{ mol/L} * 0.005 \text{ L} = 0.00099325 \text{ g} = 0.99 \text{ mg}$ (round to 1.0 mg for practical weighing).
- Solvent Addition: Add the calculated amount of high-purity, anhydrous DMSO to the tube containing the compound. If you weighed exactly 1.0 mg, the required volume of DMSO would be:
 - Volume Calculation: $(1.0 \text{ mg} / 198.65 \text{ mg/mmol}) / 10 \text{ mmol/L} = 0.503 \text{ mL}$
- Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
 - Expert Insight: Avoid excessive heating, as it can degrade the compound. Always visually inspect for complete dissolution (a clear solution with no visible particulates) before use.
- Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes. For short-term storage (1-2 weeks), 4°C may be acceptable, but long-term stability should be verified.

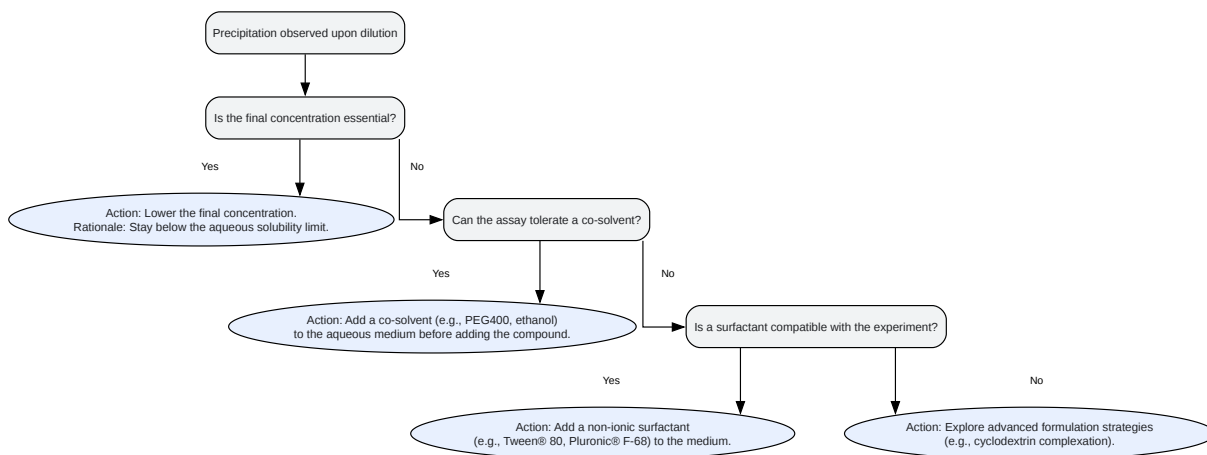
Q2: My compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What went wrong and how can I fix it?

Answer:

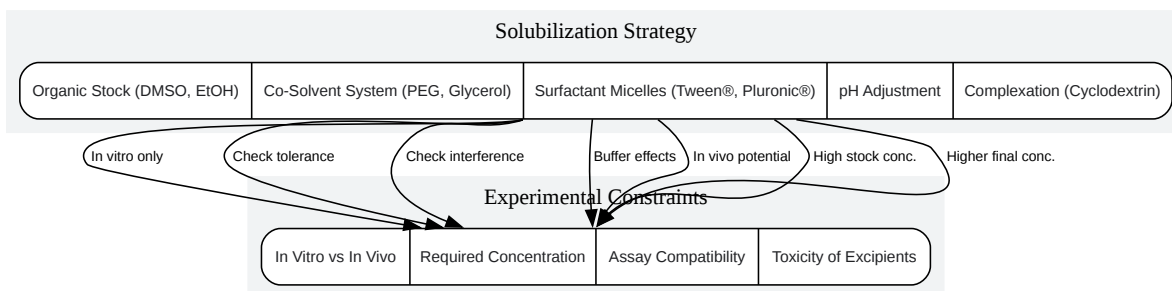
This is the most common solubility issue encountered. It occurs when the compound, which is stable in the organic stock solvent, is rapidly introduced into an aqueous environment where its

solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.

Causality: The dramatic change in solvent polarity from DMSO to the aqueous buffer reduces the solvent's capacity to keep the hydrophobic compound dissolved, leading to precipitation.



4-Chloro-N-isopropylpicolinamide
- Poorly water-soluble
- Lipophilic



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Caption: Relationship between solubilization strategy and experimental factors.

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